molecular formula C9H9ClO2 B7845489 2-(3-Chloro-4-methoxyphenyl)oxirane

2-(3-Chloro-4-methoxyphenyl)oxirane

Cat. No.: B7845489
M. Wt: 184.62 g/mol
InChI Key: YVQLDDXOFPPKOT-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)oxirane is an organic compound characterized by a phenyl group substituted with a chloro and methoxy group, attached to an oxirane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxyphenyl)oxirane typically involves the reaction of 3-chloro-4-methoxyphenylmagnesium bromide with ethylene oxide under controlled conditions. The reaction is usually carried out in anhydrous ether as a solvent, with the temperature maintained at around -78°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar route but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-methoxyphenyl)oxirane undergoes various chemical reactions, including:

  • Oxidation: The oxirane ring can be oxidized to form 2-(3-chloro-4-methoxyphenyl)glycol.

  • Reduction: Reduction of the oxirane ring can lead to the formation of 2-(3-chloro-4-methoxyphenyl)ethanol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles such as ammonia or methanol are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 2-(3-chloro-4-methoxyphenyl)glycol

  • Reduction: 2-(3-chloro-4-methoxyphenyl)ethanol

  • Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)oxirane has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-methoxyphenyl)oxirane exerts its effects involves its interaction with various molecular targets. The oxirane ring, being highly reactive, can open and form covalent bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 2-(4-methoxyphenyl)oxirane

  • 2-(3-chlorophenyl)oxirane

  • 2-(3,4-dichlorophenyl)oxirane

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Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-11-8-3-2-6(4-7(8)10)9-5-12-9/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQLDDXOFPPKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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